2-Methylcyclopentanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

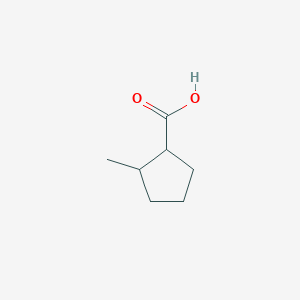

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUMDNFZGQAOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281842 | |

| Record name | 2-methylcyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-78-4 | |

| Record name | 5454-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylcyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylcyclopentanecarboxylic acid chemical properties

An In-depth Technical Guide to 2-Methylcyclopentanecarboxylic Acid

Introduction

This compound, with the CAS number 5454-78-4, is a cyclic carboxylic acid. Its structure consists of a five-membered cyclopentane (B165970) ring substituted with both a methyl group and a carboxylic acid functional group.[1] This compound serves as a valuable building block in organic synthesis.[2] Its utility is found in the creation of more complex molecules for potential applications in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and safety protocols, intended for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identifiers

The molecular structure of this compound is fundamental to its chemical behavior, combining an alicyclic ring with an acidic functional group.

Caption: Chemical structure of this compound.

The compound is identified by several standard chemical registry numbers and notations.

| Identifier | Value |

| CAS Number | 5454-78-4[3] |

| Molecular Formula | C₇H₁₂O₂[3] |

| IUPAC Name | 2-methylcyclopentane-1-carboxylic acid[3] |

| InChI | InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)[3] |

| InChIKey | YDUMDNFZGQAOJB-UHFFFAOYSA-N |

| SMILES | CC1CCCC1C(=O)O[4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It typically presents as a colorless to light yellow liquid at room temperature.[2][4]

| Property | Value |

| Molecular Weight | 128.17 g/mol [3] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 183-185 °C at 16 mmHg (Torr) |

| Density | 1.059 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 4.81 ± 0.40 (Predicted)[2] |

| Flash Point | 99.5 °C |

| Solubility | Moderately soluble in water, more soluble in organic solvents.[1] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by its carboxylic acid functional group. This group allows it to participate in a range of common organic reactions.[1][5]

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[6]

-

Acid-Base Reactions: As an acid, it reacts with bases to form carboxylate salts.[6]

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]

-

Acyl Halide Formation: It can be converted to an acyl halide (e.g., acyl chloride) using reagents such as thionyl chloride (SOCl₂).[6]

-

Decarboxylation: While generally requiring harsh conditions, decarboxylation is a potential reaction.[1]

Caption: General reaction pathways for this compound.

Synthesis

A known synthetic route to 2-methylcyclopentane-1-carboxylic acid involves the catalytic hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid. This reaction utilizes hydrogen gas and a palladium on activated charcoal catalyst in an ethanol (B145695) and water solvent system. The reaction proceeds at 20°C over 96 hours.

Note: Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not extensively available in the provided search results. An illustrative protocol for a structurally related compound is presented in the following section to demonstrate relevant laboratory techniques.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, the following procedure for the synthesis of methyl cyclopentanecarboxylate (B8599756) via a Favorskii rearrangement of 2-chlorocyclohexanone (B41772) illustrates a common method for creating cyclopentane ring systems.[1] This type of detailed protocol is representative of the methodologies used in this area of organic synthesis.

Illustrative Protocol: Synthesis of Methyl Cyclopentanecarboxylate [1]

-

Preparation: A dry 1-liter three-necked, round-bottomed flask is equipped with a stirrer, a spiral reflux condenser, and a dropping funnel. All openings are protected with calcium chloride drying tubes.

-

Initial Reagents: A suspension of sodium methoxide (B1231860) (1.07 moles) in 330 mL of anhydrous ether is added to the flask and stirring is initiated.

-

Addition of Chloroketone: A solution of 2-chlorocyclohexanone (1 mole) diluted with 30 mL of dry ether is added dropwise to the stirred suspension over approximately 40 minutes. The exothermic reaction is controlled by the rate of addition.

-

Reflux: After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.

-

Workup: The mixture is cooled, and water is added to dissolve the salts. The ether layer is separated. The aqueous layer is saturated with sodium chloride and extracted twice with 50 mL portions of ether.

-

Washing: The combined ethereal solutions are washed successively with 100 mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

-

Drying and Isolation: The ether solution is dried over magnesium sulfate. After filtering, the ether is removed by distillation.

-

Purification: The crude ester is purified by fractional distillation to yield methyl cyclopentanecarboxylate.

Caption: Illustrative workflow for synthesis of a cyclopentane derivative.

Spectroscopic Data

While comprehensive spectral data with peak assignments for this compound is not available in the search results, PubChem indicates the existence of 13C NMR spectral data.[3] For related compounds like methyl cyclopentanecarboxylate, various spectral data including GC-MS, FTIR, and Raman spectra are available, which can serve as a reference for characterizing similar structures.[7]

Safety and Handling

This compound is classified as harmful and an irritant.[3] Proper safety precautions are mandatory when handling this chemical.

GHS Hazard Information

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

GHS Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling Recommendations: Handle in a well-ventilated place.[5] Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[5] Avoid contact with skin and eyes.[5] All sources of ignition should be removed, and non-sparking tools should be used.[5]

Conclusion

This compound is a versatile alicyclic compound with well-defined physical properties and predictable chemical reactivity centered on its carboxylic acid group. Its role as a synthetic intermediate makes it a compound of interest for researchers in medicinal and materials chemistry. While detailed experimental protocols for its specific synthesis are not widely published, established methods for creating substituted cyclopentane rings provide a reliable foundation for its preparation. Due to its hazardous nature, strict adherence to safety and handling protocols is essential for its use in a research or development setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-methylcyclopentane-1-carboxylic acid | 5454-78-4 [chemicalbook.com]

- 3. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 5454-78-4: this compound [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. homework.study.com [homework.study.com]

- 7. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylcyclopentanecarboxylic Acid (CAS: 5454-78-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylcyclopentanecarboxylic acid (CAS: 5454-78-4), a key chiral building block in organic synthesis. The document details its chemical and physical properties, stereoisomerism, and provides an in-depth look at established synthesis methodologies, including detailed experimental protocols. Furthermore, it explores the applications of this compound, particularly its role as a precursor to bioactive molecules in medicinal chemistry and drug development. All quantitative data is presented in structured tables for clarity, and key synthetic and logical pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a cyclic carboxylic acid characterized by a five-membered cyclopentane (B165970) ring substituted with a methyl group and a carboxylic acid functionality.[1] Its physical state can be a colorless to pale yellow liquid or a solid, depending on purity and temperature.[1] The presence of the carboxylic acid group confers acidic properties and allows for a variety of chemical transformations such as esterification and amidation.[1][2] It exhibits moderate solubility in polar solvents like water and greater solubility in organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5454-78-4 | [1][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Molecular Weight | 128.17 g/mol | [3] |

| IUPAC Name | 2-methylcyclopentane-1-carboxylic acid | [3] |

| Boiling Point | 183-185 °C at 16 mmHg | |

| Flash Point | 99.5 °C | |

| Appearance | Colorless to light yellow liquid/solid | [1][4] |

| Purity | Typically ≥97% | [4] |

Table 2: Computed Properties of this compound

| Property | Value | Source(s) |

| XLogP3-AA | 1.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 128.083729621 Da | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Heavy Atom Count | 9 | [3] |

| Complexity | 120 | [3] |

Stereoisomerism

This compound possesses two adjacent stereocenters at the C1 and C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be categorized into two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The stereochemical complexity of this molecule makes it a valuable chiral starting material for the synthesis of complex, stereochemically defined target molecules.

Synthesis Methodologies

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. The most prominent methods include the Favorskii rearrangement of α-halo ketones and the catalytic hydrogenation of aromatic precursors.

Favorskii Rearrangement

The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-halo ketones to produce carboxylic acids or their derivatives.[5][6] In the context of synthesizing cyclopentanecarboxylic acid derivatives, this typically involves the treatment of a 2-halocyclohexanone with a base.[5]

This protocol is a generalized procedure based on the Favorskii rearrangement of a substituted 2-chlorocyclohexanone (B41772).

Materials:

-

Substituted 2-chlorocyclohexanone

-

Sodium methoxide (B1231860) (NaOMe)

-

Anhydrous methanol (B129727) (MeOH)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

A solution of the substituted 2-chlorocyclohexanone in anhydrous diethyl ether is prepared.

-

A fresh solution of sodium methoxide in methanol is prepared by reacting sodium metal with anhydrous methanol at 0 °C under an argon atmosphere.

-

The ethereal solution of the ketone is transferred via cannula to the freshly prepared sodium methoxide solution at 0 °C.

-

The resulting mixture is allowed to warm to room temperature and then heated to reflux (approximately 55 °C) for 4 hours.

-

After cooling to room temperature and then to 0 °C in an ice bath, the reaction is quenched by the careful addition of saturated aqueous ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, a methyl cyclopentanecarboxylate (B8599756) derivative, is purified by silica (B1680970) gel flash chromatography.

-

Subsequent hydrolysis of the ester (e.g., using aqueous NaOH followed by acidification) will yield the desired carboxylic acid.

Caption: Favorskii rearrangement of 2-methyl-2-chlorocyclohexanone.

Catalytic Hydrogenation of Aromatic Precursors

A direct route to this compound involves the catalytic hydrogenation of a suitable aromatic precursor, such as 2-methylbenzoic acid (o-toluic acid). This method reduces the aromatic ring to a saturated cycloalkane.

This is a generalized protocol for the hydrogenation of a substituted benzoic acid.

Materials:

-

2-Methylbenzoic acid

-

Supported transition metal catalyst (e.g., 5% Ru/C, Pt/TiO₂)

-

Solvent (e.g., n-hexane, or a binary mixture like 1,4-dioxane (B91453) and water)

-

High-pressure autoclave reactor

-

Hydrogen gas (H₂)

Procedure:

-

The autoclave reactor is charged with 2-methylbenzoic acid and the catalyst.

-

The reactor is flushed with an inert gas (e.g., nitrogen) to remove air.

-

The solvent is added, and the reactor is sealed.

-

The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-150 bar).

-

The reaction mixture is heated to the target temperature (e.g., 80-150 °C) with vigorous stirring.

-

The reaction is monitored for hydrogen uptake.

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or recrystallization.

Caption: Catalytic hydrogenation of 2-methylbenzoic acid.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not widely reported as a pharmacologically active agent, it serves as a crucial chiral building block in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its conversion to derivatives such as 2-aminocyclopentanecarboxylic acid (ACPC), which are conformationally constrained β-amino acids.

These ACPC derivatives are of significant interest in the field of peptide foldamers. The incorporation of these constrained amino acids into peptides can induce stable, predictable secondary structures, such as helices and turns. This allows for the design of peptidomimetics with enhanced biological activity, improved metabolic stability, and specific receptor binding properties. These foldamers have shown promise in various therapeutic areas, including as anticancer, antibacterial, and antiviral agents.

Caption: Role of this compound in drug development.

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques.

Table 3: Characteristic Spectroscopic Data for Carboxylic Acids

| Spectroscopy Type | Key Features and Expected Ranges | Source(s) |

| Infrared (IR) Spectroscopy | - Very broad O-H stretch: 2500-3300 cm⁻¹ - C=O stretch: 1710-1760 cm⁻¹ | [7][8] |

| ¹H NMR Spectroscopy | - Carboxylic acid proton (-COOH): singlet, ~12 δ (highly variable) | [7][8] |

| ¹³C NMR Spectroscopy | - Carboxyl carbon (-COOH): 165-185 δ | [7][8] |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. | [3] |

Note: Specific spectral data for this compound can be found in spectral databases such as the NIST WebBook and PubChem.[1][3]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis. Its well-defined stereochemistry and reactive carboxylic acid functionality make it an important starting material for the construction of complex, stereochemically rich molecules. While not a therapeutic agent itself, its role as a precursor to conformationally constrained amino acids highlights its significance in the field of medicinal chemistry and drug discovery, particularly in the development of novel peptide-based therapeutics. The synthetic methodologies outlined in this guide provide a solid foundation for researchers working with this and related compounds.

References

- 1. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylcyclopropanecarboxylic acid [webbook.nist.gov]

- 4. CAS 5454-78-4: this compound [cymitquimica.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 2-Methylcyclopentanecarboxylic Acid

This technical guide provides a comprehensive overview of the known physical properties of 2-Methylcyclopentanecarboxylic acid, catering to researchers, scientists, and professionals in drug development. This document compiles and presents key data in a structured format, outlines relevant experimental protocols, and includes a logical workflow for the identification and characterization of this compound.

Core Physical Properties

This compound, with the CAS number 5454-78-4, is a cyclic carboxylic acid.[1] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a methyl group and a carboxylic acid functional group.[1] This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point | 183-185 °C at 16 Torr | ChemicalBook |

| Density (Predicted) | 1.059 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.81 ± 0.40 | ChemicalBook |

| Solubility Profile (Qualitative) | |

| Water | Moderately soluble |

| Organic Solvents | Higher solubility |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics for carboxylic acids are well-established. A 13C NMR spectrum for this compound is noted as available from Wiley-VCH.[2]

Expected Spectroscopic Features

| Spectroscopy | Expected Features for Carboxylic Acids | Source |

| ¹H NMR | The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region of 10-13 ppm. | [3][4] |

| ¹³C NMR | The carboxyl carbon (-COOH) signal is characteristically found between 160-185 ppm. | [4] |

| IR Spectroscopy | A very broad O-H stretching band is observed from 2500-3300 cm⁻¹. A strong C=O stretching band appears around 1700-1725 cm⁻¹. | [5][6] |

| Mass Spectrometry | Common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). | [7][8][9] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a carboxylic acid like this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid carboxylic acid transitions into a liquid.

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which is heated slowly (1-2 °C per minute).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[10][11][12][13]

Determination of Solubility

Objective: To assess the solubility of the carboxylic acid in various solvents.

Methodology:

-

A small, measured amount of the carboxylic acid (e.g., 10 mg) is added to a test tube.

-

A specific volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

The solution is visually inspected to determine if the solid has dissolved completely, partially, or not at all.

-

This procedure is repeated with a range of solvents, including water, ethanol, diethyl ether, and aqueous solutions of sodium hydroxide (B78521) and sodium bicarbonate.[14][15][16][17]

Spectroscopic Analysis

Objective: To obtain the ¹H NMR, ¹³C NMR, IR, and mass spectra for structural elucidation.

Methodology:

-

NMR Spectroscopy:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired, showing the chemical shifts, integration, and splitting patterns of the protons.[18][19]

-

For ¹³C NMR, the spectrum is acquired, indicating the chemical shifts of the carbon atoms.[19]

-

-

IR Spectroscopy:

-

A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is mixed with KBr powder and pressed into a pellet.

-

The sample is placed in the IR spectrometer.

-

The IR spectrum is recorded, showing the absorption bands corresponding to the vibrational frequencies of the functional groups.[5][20][21]

-

-

Mass Spectrometry:

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the characterization and identification of an unknown sample suspected to be this compound.

References

- 1. CAS 5454-78-4: this compound [cymitquimica.com]

- 2. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. benchchem.com [benchchem.com]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. echemi.com [echemi.com]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 23. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methylcyclopentanecarboxylic Acid: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylcyclopentanecarboxylic acid, a cyclic carboxylic acid with growing interest in organic synthesis and medicinal chemistry. The document details its molecular structure, physicochemical properties, stereoisomerism, and a key synthetic route. A significant focus is placed on the emerging biological activities of cyclopentane (B165970) carboxylic acid derivatives, particularly their role as potent and selective inhibitors of the NaV1.7 sodium channel, a critical target in pain therapeutics. This guide aims to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental insights, and a look into the molecule's therapeutic potential.

Molecular Structure and Properties

This compound is a derivative of cyclopentanecarboxylic acid, featuring a methyl group at the second carbon position relative to the carboxylic acid functional group.[1] This substitution introduces a chiral center, leading to the existence of different stereoisomers.

General Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.[2][3]

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 5454-78-4 |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 183-185 °C at 16 mmHg |

| Density (Predicted) | 1.059 ± 0.06 g/cm³ |

| Flash Point | 99.5 °C |

| InChI Key | YDUMDNFZGQAOJB-UHFFFAOYSA-N |

Stereoisomerism

The presence of two chiral centers at positions 1 and 2 of the cyclopentane ring results in the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis and trans diastereomers exhibit distinct physical and biological properties, making stereoselective synthesis a crucial aspect of its application in drug development.[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the catalytic hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid.[5]

Experimental Protocol: Catalytic Hydrogenation

Reaction: Hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid to yield this compound.

Reagents and Conditions:

-

Substrate: 2-methyl-1-cyclopentene-1-carboxylic acid

-

Catalyst: Palladium on activated charcoal (Pd/C)

-

Reducing Agent: Hydrogen gas (H₂)

-

Solvent: Ethanol (B145695) and water

-

Base: Sodium hydroxide (B78521) (NaOH)

-

Temperature: 20 °C

-

Reaction Time: 96 hours

Procedure:

-

Dissolve 2-methyl-1-cyclopentene-1-carboxylic acid in a mixture of ethanol and water containing sodium hydroxide.

-

Add a catalytic amount of palladium on activated charcoal.

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at 20 °C for 96 hours.

-

Upon completion, filter the reaction mixture to remove the palladium catalyst.

-

Acidify the filtrate to precipitate the product.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

This method has been reported to achieve a yield of 94%.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons. A distinct signal for the methyl group protons would appear as a doublet, and the carboxylic acid proton would be a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically 170-185 ppm).[6] The chemical shifts of the cyclopentane ring carbons and the methyl carbon will be in the aliphatic region. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group:

-

A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.[7][8]

-

A strong C=O stretching band between 1760 and 1690 cm⁻¹.[7][8]

-

A C-O stretching band in the region of 1320-1210 cm⁻¹.[7][8]

Mass Spectrometry (MS)

In mass spectrometry, this compound would likely show a molecular ion peak corresponding to its molecular weight (128.17 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9]

Biological Activity and Drug Development Potential

While this compound itself is primarily a building block, derivatives of cyclopentane carboxylic acids have emerged as compounds of significant interest in drug discovery.[10]

Inhibition of NaV1.7 for Pain Management

Recent research has identified novel cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[11] This channel is a genetically validated key mediator of human pain perception, making it a prime target for the development of new analgesics.

The signaling pathway for pain transmission involves the generation and propagation of action potentials in nociceptive neurons. The NaV1.7 channel plays a crucial role in the initial depolarization phase of these action potentials. Inhibition of NaV1.7 by cyclopentane carboxylic acid derivatives effectively blocks this process, thereby reducing the sensation of pain.[11]

The discovery of these selective inhibitors highlights the potential of the cyclopentane carboxylic acid scaffold in developing novel therapeutics for pain management, potentially offering an alternative to traditional opioid analgesics with a more favorable side-effect profile.[11]

Conclusion

This compound is a versatile molecule with a well-defined structure and accessible synthetic routes. While its direct applications are primarily in organic synthesis, the broader class of cyclopentane carboxylic acid derivatives is demonstrating significant promise in the field of drug discovery. The identification of potent and selective NaV1.7 inhibitors based on this scaffold underscores its importance for researchers and professionals in the pharmaceutical industry. Further exploration of the stereochemical and pharmacological properties of its derivatives is likely to yield novel therapeutic agents for a range of conditions, most notably for the treatment of pain.

References

- 1. CAS 5454-78-4: this compound [cymitquimica.com]

- 2. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylcyclopentane-1-carboxylic acid | 5454-78-4 [sigmaaldrich.com]

- 4. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methylcyclopentane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. innospk.com [innospk.com]

- 11. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcyclopentanecarboxylic acid, a chiral carboxylic acid, exists as four distinct stereoisomers due to the presence of two chiral centers. The spatial arrangement of the methyl and carboxyl groups gives rise to two pairs of enantiomers: one cis pair and one trans pair. The distinct three-dimensional structures of these isomers can lead to significant differences in their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural details, physicochemical properties, and detailed experimental protocols for their synthesis and separation. This information is critical for researchers in drug discovery and development, as the stereochemistry of a molecule often dictates its pharmacological activity and pharmacokinetic profile.

Introduction to the Stereoisomers of this compound

This compound possesses two stereocenters at the C1 and C2 positions of the cyclopentane (B165970) ring. This results in the existence of four possible stereoisomers. These are categorized into two diastereomeric pairs: the cis isomers, where the methyl and carboxyl groups are on the same face of the ring, and the trans isomers, where they are on opposite faces. Each of these diastereomers is a racemic mixture of two enantiomers.

The four stereoisomers are:

-

(1R,2S)-2-Methylcyclopentane-1-carboxylic acid and (1S,2R)-2-Methylcyclopentane-1-carboxylic acid (the cis enantiomeric pair)

-

(1R,2R)-2-Methylcyclopentane-1-carboxylic acid and (1S,2S)-2-Methylcyclopentane-1-carboxylic acid (the trans enantiomeric pair)

The ability to isolate and characterize each of these stereoisomers is crucial for understanding their unique properties and potential applications, particularly in the pharmaceutical industry where single-enantiomer drugs are often preferred due to their improved efficacy and safety profiles.

Physicochemical Properties

The physical and chemical properties of the stereoisomers of this compound are influenced by their spatial arrangements. While enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, diastereomers have distinct physical properties.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (1R,2S) / (1S,2R) - cis | (1R,2R) / (1S,2S) - trans | General (Mixture) |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol [1][2] | 128.17 g/mol | 128.17 g/mol [3] |

| Boiling Point | Data not available | Data not available | 183-185 °C (at 16 Torr)[4] |

| Density (Predicted) | 1.059 ± 0.06 g/cm³ | 1.059 ± 0.06 g/cm³ | 1.059 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 4.81 ± 0.40 | 4.81 ± 0.40 | 4.81 ± 0.40[4] |

| Specific Rotation ([α]D) | Data not available | Data not available | Not applicable |

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically yields a mixture of cis and trans diastereomers, each as a racemic mixture. The separation of these isomers into their four individual components is a multi-step process requiring distinct strategies for separating diastereomers and resolving enantiomers.

Synthesis of a Mixture of Stereoisomers

A common route for the synthesis of this compound involves the catalytic hydrogenation of 2-methylcyclopent-1-enecarboxylic acid. This precursor can be synthesized from 2-methylcyclopentanone (B130040).

Experimental Protocol: Synthesis of this compound

-

Preparation of 2-Methylcyclopent-1-enecarboxylic acid: This intermediate can be prepared from 2-methylcyclopentanone through various methods, such as a Reformatsky reaction followed by dehydration.

-

Catalytic Hydrogenation:

-

Dissolve 2-methylcyclopent-1-enecarboxylic acid in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

Add a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

-

Stir the reaction at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-2-methylcyclopentanecarboxylic acid.

-

Separation of Cis and Trans Diastereomers

The separation of the cis and trans diastereomers can be achieved by exploiting differences in their physical properties, such as boiling point or solubility. Fractional distillation or crystallization are common methods. An alternative approach involves selective precipitation based on differences in the pKa values of the isomers.

Experimental Protocol: Separation of Diastereomers by Selective Precipitation

This protocol is adapted from methods used for separating similar cyclic carboxylic acid isomers.

-

Dissolve the mixture of cis- and trans-2-methylcyclopentanecarboxylic acid in an aqueous solution of a base, such as sodium hydroxide, to form the corresponding sodium carboxylates.

-

Carefully acidify the solution by the dropwise addition of a weak acid, such as acetic acid, or by bubbling carbon dioxide gas through the solution.

-

Due to potential differences in the pKa values and crystal lattice energies of the diastereomers, one isomer may precipitate out of the solution before the other.

-

Monitor the precipitation and filter the solid as it forms. The composition of the precipitate and the mother liquor should be analyzed (e.g., by GC-MS or NMR) to determine the efficiency of the separation.

-

Further acidification of the mother liquor will precipitate the remaining isomer.

-

The separated diastereomers can be further purified by recrystallization.

Resolution of Enantiomers

Once the cis and trans diastereomers are separated, each racemic mixture needs to be resolved into its individual enantiomers. A classical and effective method for this is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation

This is a general procedure that can be optimized for this compound.

-

Salt Formation:

-

Dissolve one of the racemic diastereomers (e.g., the trans pair) in a suitable hot solvent (e.g., ethanol, methanol, or acetone).

-

In a separate flask, dissolve an equimolar amount of a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) in the same hot solvent.

-

Mix the two hot solutions.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature to promote the crystallization of one of the diastereomeric salts. The other diastereomeric salt will remain in the mother liquor due to differences in solubility.

-

The crystallization process can be aided by seeding with a small crystal of the desired salt or by cooling the solution in an ice bath.

-

-

Isolation and Purification:

-

Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of the cold solvent.

-

The diastereomeric purity can be improved by recrystallization from the same solvent.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water and acidify the solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2.

-

This will protonate the carboxylic acid and regenerate the chiral amine as its salt.

-

Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the pure enantiomer.

-

-

Isolation of the Other Enantiomer:

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification and extraction.

-

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed for the analytical or preparative separation of the enantiomers.[5][6]

Structural Elucidation and Visualization

The stereochemistry of the isomers can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons at C1 and C2 in the ¹H NMR spectrum can help distinguish between the cis and trans isomers. For the cis isomer, a larger coupling constant is generally expected compared to the trans isomer. The absolute configuration of the enantiomers can be determined by X-ray crystallography of a suitable crystalline derivative or by comparing their measured specific rotation with literature values if available.

Logical Relationships and Experimental Workflows

The relationships between the stereoisomers and a general workflow for their separation are depicted in the following diagrams.

Caption: Relationship between the four stereoisomers of this compound.

Caption: General experimental workflow for the separation of the stereoisomers.

Conclusion

The four stereoisomers of this compound represent a valuable set of building blocks for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The ability to synthesize and isolate these isomers in their pure forms is a critical step in the development of new therapeutic agents. This guide has provided an overview of the stereochemistry of this compound, along with detailed experimental protocols for the synthesis and separation of its stereoisomers. While some specific physical data for the individual isomers remains to be fully documented in the literature, the methodologies presented here provide a solid foundation for researchers to produce and characterize these important chiral molecules. Further research to determine the specific biological activities of each stereoisomer will be essential in unlocking their full therapeutic potential.

References

- 1. This compound | 5454-78-4 | Benchchem [benchchem.com]

- 2. cis-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-methylcyclopentane-1-carboxylic acid | 5454-78-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide on (1R,2S)-2-Methylcyclopentane-1-carboxylic acid

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of (1R,2S)-2-Methylcyclopentane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| IUPAC Name | cis-(1R,2S)-2-methylcyclopentane-1-carboxylic acid | PubChem[1] |

| CAS Number | 18335-62-1 | PubChem[1] |

| Boiling Point | 183-185 °C at 16 mmHg (for mixed isomers) | Sigma-Aldrich[2] |

| Density | 1.059 ± 0.06 g/cm³ (Predicted) | MySkinRecipes[3] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 128.083729621 Da | PubChem[1] |

| Monoisotopic Mass | 128.083729621 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

Note: The boiling point listed is for the general 2-methylcyclopentane-1-carboxylic acid and may not be specific to the (1R,2S) isomer. Other physical properties like melting point and specific solubility data for the (1R,2S) isomer are not currently available in the cited literature.

Spectroscopic Data

Detailed experimental spectroscopic data for (1R,2S)-2-Methylcyclopentane-1-carboxylic acid is limited. The following provides general characteristics expected for this class of compounds based on available data for related structures.

Table 2: General Spectroscopic Characteristics

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl group, cyclopentane (B165970) ring protons, and a characteristic downfield signal for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the cyclopentane ring, and a downfield signal for the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, and C-H stretching and bending vibrations for the aliphatic parts. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of the carboxyl group and fragmentation of the cyclopentane ring. |

Synthesis and Experimental Protocols

A common method for the synthesis of 2-methylcyclopentane-1-carboxylic acid involves the hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid. While the specific synthesis of the (1R,2S) enantiomer would require an enantioselective method, the following protocol describes a general synthesis route.

Experimental Protocol: Synthesis of 2-Methylcyclopentane-1-carboxylic acid [4]

-

Starting Material: 1-Cyclopentene-1-carboxylic acid, 2-methyl-

-

Reagents: Sodium hydroxide, Hydrogen gas, Palladium on activated charcoal (catalyst)

-

Solvents: Ethanol (B145695), Water

-

Procedure:

-

The starting material is dissolved in a mixture of ethanol and water containing sodium hydroxide.

-

Palladium on activated charcoal is added as the catalyst.

-

The mixture is subjected to hydrogenation at 20°C for 96 hours.

-

Upon completion, the catalyst is filtered off, and the product is isolated from the reaction mixture.

-

-

Yield: 94%[4]

Diagram 1: Synthetic Workflow for 2-Methylcyclopentane-1-carboxylic acid

Caption: A general workflow for the synthesis of 2-methylcyclopentane-1-carboxylic acid.

Biological Activity and Potential Applications

While specific biological activities of (1R,2S)-2-Methylcyclopentane-1-carboxylic acid are not extensively documented, the broader class of cyclopentane carboxylic acid derivatives has shown significant potential in drug discovery.

Research into related compounds suggests that this molecule could be a valuable building block in medicinal chemistry. For instance, various derivatives of cyclopentane carboxylic acids are being explored for their therapeutic potential.

Diagram 2: Potential Research & Development Pathway

References

- 1. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylcyclopentane-1-carboxylic acid | 5454-78-4 [sigmaaldrich.com]

- 3. 2-Methylcyclopentane-1-carboxylic acid [myskinrecipes.com]

- 4. 2-methylcyclopentane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

cis and trans isomers of 2-Methylcyclopentanecarboxylic acid

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclopentanecarboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This document provides a comprehensive technical overview of the cis and trans diastereomers of this compound. It covers the fundamental principles of their stereochemistry, established synthetic and separation protocols, and detailed comparative analysis of their spectroscopic and physical properties. The guide is structured to serve as a practical resource for professionals in organic synthesis and medicinal chemistry, emphasizing the importance of stereoisomeric purity in research and development. All quantitative data is presented in structured tables, and key processes are visualized to enhance understanding.

**1. Introduction

This compound is a saturated cyclic carboxylic acid that serves as a valuable building block in organic synthesis. Due to the presence of two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring, the molecule exists as two pairs of enantiomers, which are diastereomeric to each other: cis and trans. The spatial arrangement of the methyl and carboxylic acid groups dictates the isomer's physical properties, chemical reactivity, and, critically, its interaction with biological systems. This guide delineates the essential technical details of these isomers, providing a foundational resource for their application in fields such as pharmaceutical development and fine chemical synthesis.[1][2]

**2. Stereochemistry and Structural Elucidation

The core structure consists of a five-membered cyclopentane ring substituted with a methyl group and a carboxylic acid group on adjacent carbons.[1] The relative orientation of these two substituents defines the diastereomers:

-

cis-isomer: The methyl and carboxyl groups are on the same side of the ring. This configuration exists as a pair of enantiomers: (1R,2S) and (1S,2R).[3][4]

-

trans-isomer: The methyl and carboxyl groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,2R) and (1S,2S).

The relationship between these stereoisomers is fundamental to understanding their distinct properties.

Caption: Stereoisomeric relationships of this compound.

**3. Synthesis and Isomer Separation

A common synthetic route to a mixture of the isomers involves the catalytic hydrogenation of an unsaturated precursor. The resulting diastereomeric mixture can then be separated based on differences in physical properties.

Experimental Protocol: Synthesis via Hydrogenation

This protocol describes the reduction of a suitable unsaturated precursor, such as 2-methyl-1-cyclopentene-1-carboxylic acid, to yield a mixture of cis and trans isomers.

-

Reaction Setup: A solution of the unsaturated carboxylic acid in a suitable solvent (e.g., glacial acetic acid or ethanol) is charged into a Parr hydrogenation apparatus or a similar high-pressure vessel.

-

Catalyst Addition: A catalytic amount of platinum oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then filled with hydrogen gas to a pressure of approximately 50 psi. The mixture is agitated at room temperature until hydrogen uptake ceases (typically 1-2 hours).

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is removed from the filtrate under reduced pressure. The resulting crude residue, containing a mixture of cis and trans isomers, is then purified.

Experimental Protocol: Separation by Fractional Distillation

The cis and trans isomers exhibit different boiling points, which allows for their separation by fractional distillation under reduced pressure.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column to ensure efficient separation.

-

Distillation: The crude isomeric mixture is placed in the distillation flask and heated under reduced pressure (e.g., 16 Torr).[5]

-

Fraction Collection: Collect the distillate in separate fractions based on the boiling point. The lower-boiling point isomer will distill first, followed by the higher-boiling point isomer.

-

Analysis: The purity of each collected fraction should be confirmed using Gas Chromatography (GC) or ¹H NMR spectroscopy.

References

- 1. CAS 5454-78-4: this compound [cymitquimica.com]

- 2. 2-Methylcyclopentane-1-carboxylic acid [myskinrecipes.com]

- 3. cis-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methylcyclopentane-1-carboxylic acid | 5454-78-4 [chemicalbook.com]

Solubility Profile of 2-Methylcyclopentanecarboxylic Acid in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 2-Methylcyclopentanecarboxylic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility expectations based on the compound's chemical properties and outlines a general experimental protocol for its determination.

Core Concepts: Understanding Solubility

This compound is a cyclic carboxylic acid. Its structure, featuring a polar carboxylic acid group and a nonpolar methyl-substituted cyclopentane (B165970) ring, dictates its solubility behavior. The carboxylic acid group can engage in hydrogen bonding, suggesting solubility in polar organic solvents. Conversely, the nonpolar aliphatic ring structure indicates potential solubility in nonpolar organic solvents. As a general principle, "like dissolves like."

Based on its structure, this compound is expected to exhibit good solubility in a range of organic solvents.[1] The presence of the carboxylic acid functional group suggests it would be more soluble in polar organic solvents.

Expected Solubility

-

High Solubility Expected: In polar aprotic solvents like acetone (B3395972) and ethyl acetate, and in polar protic solvents such as ethanol (B145695) and methanol. The carboxylic acid group can form strong hydrogen bonds with these solvents.

-

Moderate to High Solubility Expected: In less polar solvents like dichloromethane (B109758) and diethyl ether.

-

Lower Solubility Expected: In nonpolar solvents such as hexane (B92381) and toluene. However, the nonpolar cyclopentane ring may contribute to some degree of solubility.

It is important to note that factors such as temperature and the presence of impurities can significantly influence solubility.

Experimental Protocol for Solubility Determination

A general and widely accepted method for determining the solubility of a compound like this compound is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

This protocol provides a fundamental framework. For rigorous studies, it is crucial to validate the analytical method and ensure that equilibrium has been truly achieved.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

This guide serves as a foundational resource for researchers and professionals interested in the solubility of this compound. While quantitative data remains to be experimentally determined and published, the principles and methodologies outlined here provide a solid starting point for such investigations.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Methylcyclopentanecarboxylic acid

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-methylcyclopentanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of chemical naming conventions.

Core Principles of IUPAC Nomenclature

The IUPAC system of nomenclature provides a standardized and unambiguous method for naming chemical compounds. For cycloalkanes with functional groups, several key principles apply:

-

Principal Functional Group: The functional group with the highest priority determines the suffix of the name. Carboxylic acids hold a high priority in the IUPAC system.[1][2]

-

Parent Chain/Ring: When a carboxylic acid group is attached to a ring, the ring is considered the parent structure.[3][4]

-

Numbering: The carbon atom of the ring to which the principal functional group is attached is assigned as locant '1'.[2][3][5] The ring is then numbered to give the other substituents the lowest possible locants.[6][7]

-

Suffix for Ring-Attached Carboxylic Acids: When a carboxyl group (-COOH) is attached to a cycloalkane ring, the suffix "-carboxylic acid" is appended to the name of the cycloalkane.[2][3][5]

Systematic Naming of this compound

Following the IUPAC rules, the systematic name for this compound is derived as follows:

-

Identify the Parent Cycloalkane: The molecule contains a five-membered carbon ring, which is cyclopentane (B165970).

-

Identify the Principal Functional Group: The highest priority functional group is the carboxylic acid (-COOH) group.

-

Apply the Suffix: Since the carboxylic acid is attached to a ring, the suffix "-carboxylic acid" is used. This gives the base name "cyclopentanecarboxylic acid".

-

Identify and Name Substituents: There is a methyl group (-CH₃) attached to the cyclopentane ring.

-

Number the Ring: The carbon atom of the cyclopentane ring bonded to the carboxylic acid group is designated as carbon 1.[2][3] The ring is then numbered in the direction that gives the methyl group the lowest possible number, which is 2.

-

Assemble the Full Name: Combining the substituent name and its locant with the parent name gives This compound .[8][9][10]

Stereochemistry

This compound has two stereocenters (chiral centers) at positions 1 and 2 of the cyclopentane ring. This gives rise to stereoisomers. The spatial arrangement of the substituents can be described using cis/trans isomerism or the Cahn-Ingold-Prelog (CIP) R/S system.

-

Cis/Trans Isomerism:

-

cis-2-Methylcyclopentanecarboxylic acid: The methyl group and the carboxylic acid group are on the same side of the ring.[11]

-

trans-2-Methylcyclopentanecarboxylic acid: The methyl group and the carboxylic acid group are on opposite sides of the ring.

-

-

Cahn-Ingold-Prelog (R/S) System: Each stereocenter is assigned a configuration (R or S) based on the priority of the groups attached to it. The priorities are determined by atomic number.

For example, the IUPAC name (1R,2S)-2-methylcyclopentane-1-carboxylic acid specifies a particular stereoisomer.[12] This designation indicates that the stereocenter at carbon 1 has an 'R' configuration, and the stereocenter at carbon 2 has an 'S' configuration. Another example is rac-(1R,2R)-2-Methylcyclopentane-1-carboxylic acid, which denotes a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.[13]

The logical workflow for determining the IUPAC name is illustrated in the following diagram:

Summary of IUPAC Names

The following table summarizes the IUPAC names for this compound and its stereoisomers.

| Compound | IUPAC Name | CAS Number | PubChem CID |

| Mixture of Isomers | This compound | 5454-78-4 | 229502 |

| cis Isomer | cis-2-Methylcyclopentane-1-carboxylic acid | 1932075-06-3 | 13000112 |

| (1R,2S) Isomer | (1R,2S)-2-Methylcyclopentane-1-carboxylic acid | 18335-62-1 | 13000110 |

| rac-(1R,2R) Isomer | rac-(1R,2R)-2-Methylcyclopentane-1-carboxylic acid | 4541-43-9 | N/A |

Note: Data sourced from PubChem and other chemical databases. CAS numbers and CIDs are provided for specific isomers where available.[8][11][12][13]

References

- 1. study.com [study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: IUPAC Nomenclature of Carboxylic Acids [jove.com]

- 4. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 5. 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Cycloalkanes [jove.com]

- 8. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methylcyclopentane-1-carboxylic acid 97.00% | CAS: 5454-78-4 | AChemBlock [achemblock.com]

- 10. CAS 5454-78-4: this compound [cymitquimica.com]

- 11. cis-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rac-(1R,2R)-2-Methylcyclopentane-1-carboxylic acid | 4541-43-9 | EAA54143 [biosynth.com]

An In-depth Technical Guide to the Discovery and History of 2-Methylcyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-methylcyclopentanecarboxylic acid. It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of this significant alicyclic compound, from its earliest preparation to contemporary synthetic methodologies.

Introduction

This compound, a derivative of cyclopentane (B165970), is a saturated monocarboxylic acid with the chemical formula C₇H₁₂O₂.[1][2] The structure consists of a five-membered ring with a methyl group and a carboxylic acid group attached to adjacent carbon atoms, leading to the existence of cis and trans stereoisomers, both of which are chiral. This compound and its derivatives have found applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. This guide will delve into the historical context of its discovery, detail early and modern synthetic routes, and provide a comparative analysis of these methods.

The Discovery and First Synthesis by N.D. Zelinsky (1902)

The first documented synthesis of this compound is attributed to the prominent Russian chemist Nikolai Dimitrievich Zelinsky in 1902. His work, published in the Journal of the Russian Physical Chemical Society and subsequently in the Berichte der Deutschen Chemischen Gesellschaft, laid the foundation for the chemistry of substituted cyclopentane rings.

Zelinsky's pioneering work was part of his broader investigations into the chemistry of cyclic hydrocarbons and their derivatives. At the turn of the 20th century, the synthesis of five- and six-membered rings was a significant area of research in organic chemistry. Zelinsky's synthesis of this compound was a notable achievement, contributing to the understanding of ring formation and substitution reactions.

Historical Synthetic Approach

A general representation of the synthetic challenges and approaches of the time is depicted below. The synthesis of substituted cyclic compounds often involved ring-closing reactions, which were a focal point of research.

Caption: General workflow for early 20th-century alicyclic compound synthesis.

Modern Synthetic Methods

Significant advancements in synthetic organic chemistry have led to more efficient and stereoselective methods for the preparation of this compound. A notable modern approach involves the catalytic hydrogenation of an unsaturated precursor.

Catalytic Hydrogenation of 2-Methyl-1-cyclopentene-1-carboxylic Acid

A contemporary and high-yielding synthesis of this compound involves the catalytic hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid. This method, reported by Gilbert and Yin, provides the target molecule in excellent yield.[3]

Caption: Modern synthesis of this compound via catalytic hydrogenation.

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 5454-78-4 | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 183-185 °C (at 16 Torr) | |

| Density (predicted) | 1.059 ± 0.06 g/cm³ | |

| pKa (predicted) | 4.81 ± 0.40 |

Comparison of Synthetic Methods

This table provides a comparison between the historical context of synthesis and a specific modern method.

| Feature | Historical Approach (circa 1902) | Modern Method (Gilbert and Yin, 2008) |

| Starting Material | Likely acyclic precursors or simple cyclic compounds | 2-Methyl-1-cyclopentene-1-carboxylic acid |

| Key Transformation | Ring formation and functional group manipulation | Catalytic hydrogenation |

| Reagents | Classical reagents of the era (e.g., strong acids/bases, metals) | Hydrogen gas, Palladium on activated charcoal, Sodium hydroxide (B78521) |

| Solvent | Ethereal or alcoholic solvents | Ethanol/Water |

| Temperature | Likely elevated temperatures | 20 °C |

| Reaction Time | Potentially multi-day synthesis | 96 hours |

| Yield | Not documented, likely moderate to low | 94% |

| Stereocontrol | Generally poor or not reported | Produces a mixture of stereoisomers |

Experimental Protocols

Modern Synthesis: Catalytic Hydrogenation

The following is a detailed experimental protocol for the synthesis of this compound as reported by Gilbert and Yin.[3]

Materials:

-

2-Methyl-1-cyclopentene-1-carboxylic acid

-

Sodium hydroxide (NaOH)

-

Palladium on activated charcoal (Pd/C)

-

Ethanol

-

Water

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyl-1-cyclopentene-1-carboxylic acid in a mixture of ethanol and water.

-

Add sodium hydroxide to the solution.

-

Add a catalytic amount of palladium on activated charcoal to the mixture.

-

Place the reaction vessel under a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at 20 °C for 96 hours.

-

Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or GC), filter the reaction mixture to remove the palladium catalyst.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Yield: 94%[3]

Conclusion

The journey of this compound from its first synthesis by N.D. Zelinsky in 1902 to the highly efficient modern synthetic routes illustrates the significant progress in the field of organic chemistry. While early methods were foundational in establishing the existence and basic properties of this compound, contemporary techniques offer high yields and greater control over the reaction conditions. This in-depth guide provides a valuable resource for researchers and professionals, offering historical context, comparative data, and detailed experimental protocols for the synthesis of this important alicyclic molecule.

References

Potential Biological Activity of 2-Methylcyclopentanecarboxylic Acid: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential biological activity of 2-Methylcyclopentanecarboxylic acid based on available scientific literature. It is critical to note that, as of the latest literature search, there is a significant lack of direct experimental data on the biological effects of this specific compound. The information presented herein is largely inferred from studies on structurally related molecules and general principles of medicinal chemistry. Therefore, this guide should be considered a theoretical exploration to inform future research rather than a definitive statement of established biological function.

Introduction

Physicochemical Properties and Toxicological Profile

A summary of the known physicochemical properties and toxicological information for this compound is presented in Table 1. The compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system[1].

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | 2-methylcyclopentane-1-carboxylic acid | [1] |

| CAS Number | 5454-78-4 | [1] |

| GHS Hazard Statements | ||

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | [1] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |

Table 1: Physicochemical and Toxicological Summary of this compound

Inferred Potential Biological Activities from Structurally Related Compounds

The cyclopentane (B165970) carboxylic acid moiety is a key structural feature in several compounds with demonstrated biological activity. By examining these analogs, we can hypothesize potential, albeit unconfirmed, activities for this compound.

Ion Channel Modulation

Recent research has identified cyclopentane carboxylic acid derivatives as potent inhibitors of the voltage-gated sodium channel NaV1.7, a key target for the development of novel analgesics. While the specific structure of these inhibitors is more complex than this compound, the presence of the cyclopentane carboxylic acid "warhead" was found to be crucial for their activity.

Anti-inflammatory Activity

Derivatives of cyclopentane carboxylic acid have been investigated for their anti-inflammatory properties. For instance, certain analogs have been shown to act as antagonists of the leukotriene B4 receptor, a key mediator in inflammatory processes.

Hypothetical Signaling Pathways and Mechanisms of Action